molecular formula C6H7N3O2 B8365883 3-Carboxamido-2-hydroxy-6-methylpyrazine

3-Carboxamido-2-hydroxy-6-methylpyrazine

Cat. No.: B8365883
M. Wt: 153.14 g/mol
InChI Key: NASLGIBJVKPNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxamido-2-hydroxy-6-methylpyrazine is a pyrazine derivative characterized by a hydroxyl group at position 2, a carboxamide substituent at position 3, and a methyl group at position 4. Pyrazine derivatives are widely studied for their pharmacological properties, including antimicrobial, antitubercular, and antioxidant activities . The presence of multiple functional groups in this compound suggests versatility in chemical modifications and biological interactions.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(6-methyl-2-oxo-1H-pyrazin-3-yl)formamide

InChI

InChI=1S/C6H7N3O2/c1-4-2-7-5(8-3-10)6(11)9-4/h2-3H,1H3,(H,9,11)(H,7,8,10)

InChI Key

NASLGIBJVKPNJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxy-6-nitropyrazine-2-carboxamide (Compound 2)

  • Structure : Differs by a nitro group at position 6 instead of a methyl group.
  • Synthesis: Prepared via nitration of 3-hydroxypyrazine-2-carboxamide using KNO₃ and H₂SO₄, yielding a [M+H]+ ion at m/z 185.0301 .
  • Key Differences : The nitro group enhances electrophilicity, making it more reactive in substitution reactions compared to the methyl group in the target compound.

3-Chloropyrazine-2-carboxamide

  • Structure : Replaces the hydroxyl group at position 2 with chlorine.
  • Synthesis: Derived from amino-dehalogenation reactions with benzylamines .

3-Methoxy-2-aminopyrazine (33.1.36)

  • Structure: Methoxy group at position 3 and amino group at position 2.
  • Synthesis : Synthesized via Hofmann rearrangement of 3-methoxy-2-carboxamideopyrazine .
  • Key Differences : Methoxy groups offer metabolic stability but reduce acidity compared to the hydroxyl group in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-Carboxamido-2-hydroxy-6-methylpyrazine C₆H₆N₃O₂ 167.13 Hydroxy, carboxamido, methyl Polar, moderate solubility
3-Hydroxy-6-nitropyrazine-2-carboxamide C₅H₄N₄O₄ 184.10 Nitro, hydroxy, carboxamido High reactivity, acidic
3-Chloropyrazine-2-carboxamide C₅H₄ClN₃O 157.56 Chloro, carboxamido Lipophilic, stable
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate C₆H₆ClN₃O₃ 203.58 Chloro, amino, hydroxy, ester Zwitterionic, crystalline

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